N-(4-butylphenyl)-3-phenylpropanamide
Description
N-(4-Butylphenyl)-3-phenylpropanamide is an amide derivative characterized by a propanamide backbone substituted with a phenyl group at the β-position and a 4-butylphenyl group attached to the nitrogen atom. Its molecular formula is C₁₉H₂₃NO, with an average molecular weight of 293.40 g/mol (inferred from analogous compounds in and ).
Properties
Molecular Formula |
C19H23NO |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
N-(4-butylphenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C19H23NO/c1-2-3-7-17-10-13-18(14-11-17)20-19(21)15-12-16-8-5-4-6-9-16/h4-6,8-11,13-14H,2-3,7,12,15H2,1H3,(H,20,21) |
InChI Key |
BJAINUFXKCOYKM-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2 |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares N-(4-butylphenyl)-3-phenylpropanamide with key analogs:
Key Observations:
- Electronic Effects : Electron-withdrawing groups (e.g., Br in N-(4-bromophenyl)-3-phenylpropanamide) may stabilize the amide bond, altering reactivity. Hydroxyl groups in N-(3,4-dihydroxyphenethyl)-3-phenylpropanamide improve aqueous solubility but reduce membrane permeability.
- Biological Activity : Spirocyclic derivatives exhibit anti-coronavirus activity (IC₅₀ values: 10–50 μM), while brominated analogs show antioxidant properties (DPPH radical scavenging).
Spectral Characterization
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